molecular formula C7H8N2O3 B1295150 Ethyl 4-hydroxypyrimidine-5-carboxylate CAS No. 4786-52-1

Ethyl 4-hydroxypyrimidine-5-carboxylate

Cat. No. B1295150
Key on ui cas rn: 4786-52-1
M. Wt: 168.15 g/mol
InChI Key: PLMIZYMXBHSARX-UHFFFAOYSA-N
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Patent
US06878704B2

Procedure details

Ethyl 3,4-dihydro-4-oxopyrimidine-5-carboxylate (K R Huffman, F C Schaefer and G A Peters, J. Org. Chem. (1962) 27, 551-8) (1.68 g) was dissolved in 1N NaOH (23 ml) and heated at 60° C. overnight. After cooling in ice, the solution was acidified to pH2 with 2N HCl, stirred 5 mins and the solid filtered off and dried under vacuum to give title compound (1.25 g).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][N:5]=[CH:4][NH:3]1.Cl>[OH-].[Na+]>[O:1]=[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
O=C1NC=NC=C1C(=O)OCC
Name
Quantity
23 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in ice
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1NC=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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